molecular formula C18H13ClN4OS B2722625 (2E)-N-(5-chloro-2-methoxyanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477287-62-0

(2E)-N-(5-chloro-2-methoxyanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2722625
CAS No.: 477287-62-0
M. Wt: 368.84
InChI Key: DCYQOCGGQLILQH-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a 5-chloro-2-methoxyaniline group . This group consists of an aniline (a derivative of ammonia in which one or more hydrogen atoms have been replaced by a phenyl group) that is substituted with a chlorine atom and a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including an aniline, a methoxy group, a phenyl group, a thiazole ring, and a cyanide group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the properties of similar compounds .

Scientific Research Applications

Chemical Synthesis and Characterization

Thiazole derivatives, including compounds with structural similarities to the compound , are synthesized through various chemical reactions, showcasing their potential for generating diverse molecular structures with unique properties. For example, Youssef (2007) discussed reactions involving 3-substituted-5-arylmethylene-1,3-thiazolidine-2,4-diones reacting with sodium azide and potassium cyanide to afford different derivatives, highlighting the versatility of thiazole compounds in chemical synthesis Youssef, 2007.

Structural Analysis and Computational Studies

Inkaya et al. (2012) characterized the structure of a thiazole-derived compound using X-ray diffraction, IR-NMR spectroscopy, and DFT studies. These techniques provide detailed insights into the molecular geometry, electronic structure, and potential reactivity of thiazole compounds, underscoring the importance of structural analysis in understanding their properties and functions Inkaya, Dinçer, Ekici, & Cukurovalı, 2012.

Potential Applications

  • Antimicrobial and Antitumor Activities : Hasanen et al. (2014) explored the synthesis of nitrogen heterocycles, including thiazole derivatives, and evaluated their antimicrobial and antitumor activities. This research indicates the potential of thiazole compounds in developing new therapeutic agents Hasanen, El‐Deen, El-desoky, & Abdalla, 2014.

  • Corrosion Inhibition : Chaitra et al. (2016) studied thiazole hydrazones as corrosion inhibitors for mild steel in acidic media. Their findings suggest applications of thiazole derivatives in protecting metals from corrosion, which is crucial for industrial applications Chaitra, Mohana, Gurudatt, & Tandon, 2016.

  • 'Green' Chemistry Applications : Prasad et al. (2005) demonstrated the use of benzoyl cyanide in an ionic liquid as a 'green' methodology for the benzoylation of nucleosides, highlighting the potential of using thiazole derivatives in environmentally friendly chemical processes Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended for use in a biological context, its mechanism of action would depend on how it interacts with biological molecules .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promising properties for a particular application, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .

Properties

IUPAC Name

(2E)-N-(5-chloro-2-methoxyanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c1-24-17-8-7-13(19)9-14(17)22-23-15(10-20)18-21-16(11-25-18)12-5-3-2-4-6-12/h2-9,11,22H,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYQOCGGQLILQH-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.